(4R)-1-Boc-4-(methylsulfonyl)-L-proline
Description
(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methylsulfonyl (-SO₂Me) substituent at the 4th position in the R-configuration. The methylsulfonyl group imparts strong electron-withdrawing properties and steric bulk, influencing reactivity, solubility, and biological interactions. This compound is pivotal in peptide synthesis and medicinal chemistry, where its functional groups modulate stability and binding specificity.
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKDKLIASJMTL-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(methylsulfonyl)-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methylsulfonyl Group: The protected proline is then reacted with a methylsulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine or triethylamine to introduce the methylsulfonyl group at the 4-position.
Industrial Production Methods
Industrial production of (4R)-1-Boc-4-(methylsulfonyl)-L-proline follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated synthesis equipment, high-purity reagents, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(methylsulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding the corresponding proline derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Proline derivatives without the methylsulfonyl group.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
(4R)-1-Boc-4-(methylsulfonyl)-L-proline is primarily used in the synthesis of peptides. The Boc group protects the amino functionality during the coupling reactions, allowing for the formation of complex peptide structures. Its unique methylsulfonyl group can influence peptide conformation and stability, potentially enhancing biological activity.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Research indicates that modifications at the methylsulfonyl position can lead to variations in bioactivity, which is crucial for optimizing therapeutic agents . Its ability to mimic natural amino acids allows for its incorporation into proteins and enzymes, facilitating studies on enzyme mechanisms and protein-ligand interactions.
Studies have shown that (4R)-1-Boc-4-(methylsulfonyl)-L-proline can enhance interactions with biological targets, potentially increasing the efficacy of derived peptides . It has been investigated for its role in enhancing the stability and activity of various peptide-based therapeutics.
Case Study 1: Peptide Development
In a study examining peptide synthesis, researchers utilized (4R)-1-Boc-4-(methylsulfonyl)-L-proline as a key building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized without this compound, highlighting its importance in medicinal chemistry.
Case Study 2: Enzyme Interaction Studies
Another research project focused on enzyme-ligand interactions where this compound was incorporated into a model protein. The findings indicated that the methylsulfonyl group significantly influenced binding affinity and selectivity towards specific enzyme targets, paving the way for new therapeutic strategies.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(methylsulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and the methylsulfonyl group can influence the compound’s binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (4R)-1-Boc-4-(methylsulfonyl)-L-proline are best understood through comparison with analogous L-proline derivatives. Below, key distinctions are categorized by substituent type, electronic effects, and biological activity.
Substituent Effects on Reactivity and Binding
Key Observations:
- This contrasts with fluorine, which enhances lipophilicity without significant electronic withdrawal .
- Hydrogen Bonding : Unlike 4-hydroxy-L-proline, which forms hydrogen bonds with residues like Arg33A , the sulfonyl group may act as a hydrogen bond acceptor via its oxygen atoms, altering binding modes in biological targets.
Biological Activity
(4R)-1-Boc-4-(methylsulfonyl)-L-proline is a synthetic amino acid derivative notable for its unique methylsulfonyl group and its application in various biochemical and pharmaceutical research contexts. This compound is primarily studied for its potential biological activities, including enzyme inhibition and receptor binding, which may have implications for drug development.
- Molecular Formula : C6H11NO2S
- Molecular Weight : 161.22 g/mol
- Structural Features : The presence of the methylsulfonyl group enhances the compound's reactivity and biological profile, differentiating it from other proline derivatives.
The biological activity of (4R)-1-Boc-4-(methylsulfonyl)-L-proline is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the Boc protecting group influences binding affinity and selectivity, allowing the compound to act as an inhibitor or modulator in various biochemical pathways.
Enzyme Inhibition
Research indicates that (4R)-1-Boc-4-(methylsulfonyl)-L-proline can inhibit specific enzymes involved in metabolic pathways. The compound's sulfonyl group is particularly effective in forming stable interactions with enzyme active sites, which can lead to significant reductions in enzymatic activity. For instance, studies have shown that it can inhibit serine proteases and other enzyme classes, making it a candidate for therapeutic applications.
Receptor Binding
The compound has also been explored for its ability to bind to various receptors. Its structural attributes allow it to engage in hydrogen bonding and electrostatic interactions, which are crucial for receptor-ligand interactions. This property is particularly relevant in the context of drug design, where receptor modulation is a desired outcome .
Case Studies and Research Findings
Several studies have highlighted the biological activity of (4R)-1-Boc-4-(methylsulfonyl)-L-proline:
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibited the activity of specific serine proteases, showcasing its potential as a therapeutic agent against diseases where these enzymes play a critical role.
- Receptor Modulation :
- Anticancer Potential :
Comparative Analysis with Analogues
To better understand the unique properties of (4R)-1-Boc-4-(methylsulfonyl)-L-proline, a comparison with related compounds was conducted:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| L-Proline | Naturally occurring amino acid | Involved in collagen synthesis |
| (S)-N-Boc-Proline | Similar Boc protection | Used in peptide synthesis |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine | Lacks sulfonate group | Different biological activity profile |
This table illustrates how the methylsulfonyl group confers distinct biological activities not found in its analogues, emphasizing the significance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
